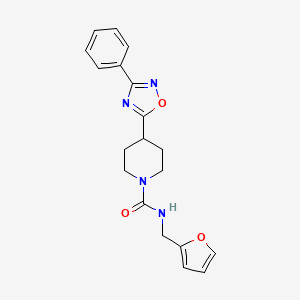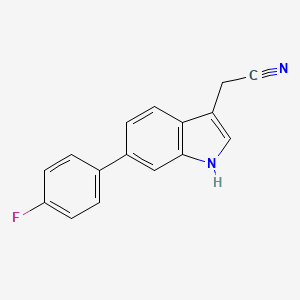![molecular formula C17H23NO3 B7561215 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Dicloxacillin, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus.
Mecanismo De Acción
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn works by inhibiting the bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of the peptidoglycan layer. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.
Biochemical and Physiological Effects:
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is primarily eliminated through the kidneys and has a half-life of approximately 1 hour. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been shown to have low toxicity and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is a useful tool in laboratory experiments for studying bacterial cell wall synthesis and antibiotic resistance. Its narrow-spectrum activity against gram-positive organisms makes it a useful antibiotic for selectively targeting specific bacterial species. However, its limited activity against gram-negative organisms and the emergence of antibiotic-resistant strains of bacteria are significant limitations.
Direcciones Futuras
Future research on 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn could focus on developing new formulations to improve its bioavailability and efficacy, as well as exploring its potential use in combination with other antibiotics to combat antibiotic resistance. Additionally, further studies could investigate the mechanism of action of 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn and its effects on bacterial cell wall synthesis in greater detail.
Métodos De Síntesis
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is synthesized by the reaction of 6-aminopenicillanic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn.
Aplicaciones Científicas De Investigación
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been extensively studied for its antibacterial properties. It has been used to treat a variety of infections, including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has also been used in combination with other antibiotics to treat more severe infections, such as endocarditis.
Propiedades
IUPAC Name |
1-[[2-(2,5-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-13(2)14(10-12)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHPYBYTTVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)
![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)


![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)



![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)

